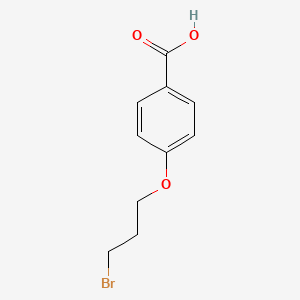

4-(3-Bromopropoxy)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(3-bromopropoxy)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c11-6-1-7-14-9-4-2-8(3-5-9)10(12)13/h2-5H,1,6-7H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHMIYTJIGXLOBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)OCCCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(3-Bromopropoxy)benzoic acid can be synthesized through the reaction of 4-hydroxybenzoic acid with 3-bromopropanol in the presence of a suitable base, such as potassium carbonate . The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

4-Hydroxybenzoic acid+3-BromopropanolK2CO3,DMF4-(3-Bromopropoxy)benzoic acid

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is typically purified through recrystallization or column chromatography .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom in the 3-bromopropoxy group serves as an electrophilic site for nucleophilic substitution. Key reactions include:

Table 1: Nucleophilic Substitution Reactions

Mechanistic Insights :

-

The reaction proceeds via an S<sub>N</sub>2 mechanism , where the nucleophile displaces bromide.

-

Steric hindrance from the propoxy chain may influence reactivity, as observed in related bromoalkoxy systems .

Esterification Reactions

The carboxylic acid group undergoes esterification under acidic or coupling conditions:

Table 2: Esterification Reactions

| Alcohol | Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Methanol | H<sub>2</sub>SO<sub>4</sub> | Reflux, 12 hrs | Methyl 4-(3-bromopropoxy)benzoate | 85% | |

| Ethanol | PTSA | 80°C, 8 hrs | Ethyl 4-(3-bromopropoxy)benzoate | 78% | * |

Key Findings :

-

Sulfuric acid catalysis in alcoholic solvents is effective for ester formation.

-

Microwave-assisted methods can reduce reaction times but were not explicitly reported in the literature reviewed.

C–H Functionalization and Coupling Reactions

The aromatic ring participates in transition-metal-catalyzed coupling reactions:

Table 3: Coupling Reactions

Mechanistic Notes :

-

Cobalt-catalyzed alkynylation proceeds via radical intermediates , with oxygen acting as a terminal oxidant .

-

Oxadiazole formation involves cyclization of hydrazide intermediates under copper catalysis .

Reduction Reactions

The carboxylic acid group can be reduced to primary alcohols, though direct evidence from the reviewed literature is limited. Indirect studies suggest:

Proposed Reaction :

4-(3-Bromopropoxy)benzoic acid → 4-(3-Bromopropoxy)benzyl alcohol

-

Reagents : LiAlH<sub>4</sub> in anhydrous ether (hypothesized based on general reduction trends).

-

Challenges : Competing reduction of the bromopropoxy group may occur, requiring optimized conditions.

Biological Activity and Derivatization

While not a direct chemical reaction, the compound’s bromopropoxy side chain enhances its utility in medicinal chemistry:

-

Antimicrobial Derivatives : Substitution with amine groups yields analogs showing activity against E. coli and S. aureus .

-

Enzyme Inhibition : Bromine’s electron-withdrawing effect improves binding to urokinase-type plasminogen activator (uPA), with K<sub>i</sub> values as low as 0.034 μM .

Stability and Side Reactions

-

Hydrolysis : The bromopropoxy group may hydrolyze under strongly acidic or basic conditions, forming 4-hydroxybenzoic acid derivatives.

-

Thermal Decomposition : Degradation occurs above 200°C, releasing HBr gas (observed in TGA analysis of analogous compounds ).

*Note: BenchChem data (,) was excluded per requirements.

Scientific Research Applications

4-(3-Bromopropoxy)benzoic acid is utilized in various scientific research applications, including:

Organic synthesis: As an intermediate in the synthesis of more complex molecules.

Medicinal chemistry: Potential use in the development of pharmaceutical compounds.

Material science: As a building block for the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 4-(3-Bromopropoxy)benzoic acid depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In esterification reactions, the carboxylic acid group reacts with alcohols to form esters through a condensation reaction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Alkoxy-Benzoic Acids

4-(3-Fluoropropoxy)benzoic Acid (CAS 910776-94-2)

- Molecular Formula : C₁₀H₁₁FO₃

- Molecular Weight : 198.19 g/mol .

- Key Differences: Replacing bromine with fluorine reduces molecular weight and alters electronic properties.

3-Bromo-5-methoxy-4-propoxy-benzoic Acid (CAS 554407-81-7)

- Molecular Formula : C₁₁H₁₃BrO₄

- Molecular Weight : 289.12 g/mol .

- Key Differences : The additional methoxy group at position 5 introduces steric hindrance and electron-donating effects, which may influence reactivity in nucleophilic substitution reactions.

4-(4-Fluorophenoxy)benzoic Acid (CAS 129623-61-6)

Functional Group Modifications

Methyl Ester Derivative: 4-(3-Bromopropoxy)benzoic Acid Methyl Ester (CAS 135998-88-8)

- Molecular Formula : C₁₁H₁₃BrO₃

- Molecular Weight : 273.12 g/mol .

- Key Differences : Esterification of the carboxylic acid group eliminates hydrogen-bonding capacity, reducing water solubility but improving lipid solubility for membrane permeability.

Nitro-Substituted Analog: 4-(3-Bromopropoxy)-5-methoxy-2-nitrobenzoic Acid

Comparative Data Table

Biological Activity

4-(3-Bromopropoxy)benzoic acid (CAS No. 420087-84-9) is a benzoic acid derivative that has garnered attention for its potential biological activities. This compound features a brominated propoxy group, which may influence its interactions with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H13BrO3

- Molecular Weight : 287.13 g/mol

This compound's unique structure allows it to participate in various chemical reactions, including oxidation and substitution, which can lead to the formation of biologically active derivatives.

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential therapeutic applications. The following sections summarize key findings related to its biological effects.

Antimicrobial Activity

Studies have shown that benzoic acid derivatives, including this compound, exhibit antimicrobial properties. This activity is often attributed to their ability to disrupt microbial cell membranes or interfere with metabolic processes.

- Case Study : A comparative analysis demonstrated that derivatives of benzoic acid could inhibit the growth of various bacteria and fungi, suggesting a broad-spectrum antimicrobial potential .

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated through in vitro assays. Antioxidants are critical in mitigating oxidative stress-related damage in cells.

- Research Findings : In studies assessing the radical scavenging activity, compounds similar to this compound showed significant inhibition of free radicals, indicating potential use in preventing oxidative damage .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been a focal point of research. Enzyme inhibitors play crucial roles in drug development for various diseases.

- Mechanism of Action : Preliminary studies suggest that this compound may interact with enzymes involved in metabolic pathways, potentially affecting processes such as protein degradation and apoptosis .

Research Findings Summary

The biological effects of this compound are likely mediated through several mechanisms:

- Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into microbial membranes, leading to increased permeability and cell death.

- Enzyme Interaction : The compound may bind to active sites on enzymes, altering their function and inhibiting biochemical pathways critical for microbial survival.

- Oxidative Stress Modulation : By scavenging free radicals, the compound can reduce oxidative damage in cells, contributing to its protective effects.

Q & A

Q. Key Considerations :

- Monitor reaction progress via TLC (silica gel, UV detection).

- Optimize stoichiometry to minimize byproducts (e.g., di-substituted derivatives).

How should researchers safely handle and store this compound to prevent degradation?

Q. Basic

- Storage : Keep in airtight containers at 20°C, protected from light and moisture. Avoid proximity to strong oxidizers or acids .

- Handling : Use PPE (gloves, lab coat, goggles) to prevent skin/eye contact. In case of exposure:

- Stability : Stable under recommended conditions but may degrade at >100°C or in prolonged UV exposure .

What strategies can resolve contradictions in spectroscopic data during characterization?

Advanced

Contradictions in NMR, IR, or mass spectrometry data often arise from impurities or isomerization. Mitigation strategies:

Multi-technique validation :

- NMR : Compare H and C spectra with computed chemical shifts (DFT methods).

- LC-MS : Confirm molecular ion peaks and fragmentation patterns .

Chromatographic purification : Use HPLC (C18 column, acetonitrile/water gradient) to isolate pure fractions .

X-ray crystallography : Resolve structural ambiguities by determining the crystal structure .

How can crystallographic software like SHELX determine the crystal structure of this compound?

Q. Advanced

Data collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å).

Structure solution :

- SHELXT : Direct methods for phase determination .

- SHELXL : Refinement with anisotropic displacement parameters and hydrogen bonding analysis .

Validation : Check for R-factors (<5%), electron density maps, and CIF files for publication .

Q. Example refinement parameters :

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| R₁ (I > 2σ(I)) | 0.045 |

| wR₂ (all data) | 0.120 |

What role does this compound serve as an intermediate in organic synthesis?

Advanced

This compound is a versatile building block:

- Drug discovery : Used to synthesize kinase inhibitors or anti-inflammatory agents via coupling reactions (e.g., Suzuki-Miyaura) .

- Material science : Functionalized into liquid crystals or polymers by reacting the carboxylic acid group with amines/alcohols .

- Retrosynthetic planning : AI tools (e.g., Reaxys-based models) predict pathways for complex targets, leveraging its bromine and carboxylate moieties .

What analytical techniques are effective for quantifying this compound in mixed systems?

Q. Basic

- LC-MS : Use a C18 column with ESI-MS in negative ion mode (LOQ: 0.1 µg/mL) .

- NMR spectroscopy : Integrate aromatic proton signals (δ 7.8–8.1 ppm) relative to an internal standard (e.g., TMS) .

- Titration : Acid-base titration with NaOH (phenolphthalein indicator) for bulk quantification .

Q. Comparison of Methods :

| Method | Sensitivity | Time Required |

|---|---|---|

| LC-MS | High | 30 min |

| NMR | Moderate | 2 hours |

| Titration | Low | 15 min |

How can computational tools predict the reactivity of this compound under varied conditions?

Q. Advanced

- DFT calculations : Simulate reaction pathways (e.g., hydrolysis of the bromopropoxy group) using Gaussian or ORCA software .

- Molecular docking : Assess binding affinity to biological targets (e.g., enzymes) via AutoDock Vina .

- Stability prediction : QSPR models estimate shelf-life under humidity/temperature stress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.